A Comprehensive Technical Guide to Differentiating Nafcillin Sodium and its Process-Related Impurity, Desmethyl Nafcillin Sodium Salt
A Comprehensive Technical Guide to Differentiating Nafcillin Sodium and its Process-Related Impurity, Desmethyl Nafcillin Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed comparative analysis of Nafcillin Sodium, a critical penicillinase-resistant antibiotic, and its primary process-related impurity, Desmethyl Nafcillin Sodium Salt. This document, intended for professionals in pharmaceutical research and development, quality control, and clinical pharmacology, will elucidate the structural, synthetic, and analytical distinctions between these two molecules. By understanding these core differences, researchers can better ensure the quality, safety, and efficacy of nafcillin-based therapeutics.
Introduction: The Significance of Purity in Penicillinase-Resistant Penicillins
Nafcillin Sodium is a semi-synthetic, narrow-spectrum beta-lactam antibiotic belonging to the penicillin class.[1] Its resistance to beta-lactamase enzymes makes it a cornerstone in the treatment of infections caused by penicillinase-producing Staphylococcus aureus (MSSA), including skin and soft tissue infections, osteomyelitis, and endocarditis.[1] The efficacy and safety of Nafcillin Sodium are intrinsically linked to its purity. The presence of impurities, which can arise during synthesis or degradation, can potentially impact the drug's therapeutic window and safety profile. One such critical process-related impurity is Desmethyl Nafcillin Sodium Salt. This guide will provide a comprehensive overview of the key differences between the active pharmaceutical ingredient (API) and this specific impurity.
Structural Elucidation: A Single Methylene Group Defines the Difference
The fundamental distinction between Nafcillin Sodium and Desmethyl Nafcillin Sodium Salt lies in a subtle, yet significant, structural variation on the naphthyl ring.
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Nafcillin Sodium: Chemically designated as sodium (2S,5R,6R)-6-[(2-ethoxy naphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[2]
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Desmethyl Nafcillin Sodium Salt: Chemically designated as sodium (2S,5R,6R)-6-[(2-methoxy naphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[2]
As the names imply, the differentiating feature is the substituent at the 2-position of the naphthalene ring: an ethoxy (-OCH2CH3) group in Nafcillin and a methoxy (-OCH3) group in Desmethyl Nafcillin. This seemingly minor difference in a single methylene group has implications for the molecule's polarity and, potentially, its biological activity and metabolic profile, although specific data on the latter for Desmethyl Nafcillin is not extensively available in public literature.
Below is a diagram illustrating the structural difference between the two molecules.
Caption: Synthetic pathway illustrating the origin of Desmethyl Nafcillin as a process-related impurity.
Comparative Physicochemical and Pharmacological Properties
While extensive public data on the pharmacological properties of Desmethyl Nafcillin is limited, we can infer some differences based on their chemical structures and the general understanding of structure-activity relationships.
| Property | Nafcillin Sodium | Desmethyl Nafcillin Sodium Salt | Reference |
| Molecular Formula | C21H21N2NaO5S | C20H19N2NaO5S | [2] |
| Molecular Weight | 436.46 g/mol | 422.43 g/mol | [3] |
| IUPAC Name | sodium (2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | sodium (2S,5R,6R)-6-[(2-methoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [2] |
| Solubility | Soluble in water | Data not readily available, but likely soluble in water | [4] |
| Antibacterial Activity | Active against penicillinase-producing staphylococci | Data not readily available, but the structural similarity suggests potential for some antibacterial activity, though likely different from Nafcillin. | |
| Pharmacokinetics | Primarily metabolized by the liver; undergoes enterohepatic circulation. | Data not available. The difference in the alkyl group could potentially lead to altered metabolic stability and clearance. | |
| Toxicity | Potential for hypersensitivity reactions, gastrointestinal distress, and, rarely, hepatotoxicity. [5] | Data not available. The toxicological profile has not been independently established. |
Expertise & Experience Insights: The absence of comprehensive pharmacological and toxicological data for Desmethyl Nafcillin underscores the regulatory imperative to control its presence in the final drug product. From a drug development perspective, any uncharacterized impurity is a potential risk. The difference in the lipophilicity due to the ethoxy versus methoxy group could influence membrane permeability and interaction with metabolizing enzymes, potentially leading to a different pharmacokinetic and pharmacodynamic profile. However, without empirical data, this remains speculative.
Analytical Methodologies for Differentiation and Quantification
The control of Desmethyl Nafcillin as an impurity in Nafcillin Sodium relies on robust analytical methods capable of separating and quantifying these structurally similar compounds. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the primary techniques employed for this purpose. [1][6]
High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC method is the standard for the quality control of Nafcillin Sodium and the quantification of its impurities.
Experimental Protocol: A Representative HPLC Method
This protocol is a synthesized example based on common practices for the analysis of Nafcillin and its impurities. [7][8]
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Instrumentation:
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HPLC system with a UV detector.
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Data acquisition and processing software.
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-
Chromatographic Conditions:
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Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase A: A buffered aqueous solution (e.g., 0.02 M ammonium acetate). [9] * Mobile Phase B: Acetonitrile.
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Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more nonpolar components.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30 °C.
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Detection Wavelength: 224 nm. [9] * Injection Volume: 10 µL.
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-
Sample and Standard Preparation:
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Prepare a standard solution of Nafcillin Sodium of known concentration in a suitable solvent (e.g., water or a mixture of water and acetonitrile).
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Prepare a standard solution of Desmethyl Nafcillin Sodium Salt (if available as a reference standard) of known concentration.
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Prepare a sample solution of the Nafcillin Sodium drug substance or product to be tested at a specified concentration.
-
-
Analysis and Data Interpretation:
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Inject the standard solutions to determine the retention times and response factors for Nafcillin and Desmethyl Nafcillin.
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Inject the sample solution.
-
Identify the peaks corresponding to Nafcillin and Desmethyl Nafcillin based on their retention times.
-
Quantify the amount of Desmethyl Nafcillin in the sample using the area of the peak and the response factor determined from the standard.
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Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The nonpolar nature of the C18 stationary phase allows for the separation of Nafcillin and Desmethyl Nafcillin based on their slight difference in hydrophobicity. The ethoxy group in Nafcillin makes it slightly more nonpolar than the methoxy group in Desmethyl Nafcillin, which should result in a slightly longer retention time for Nafcillin under typical reversed-phase conditions.
-
Gradient Elution: A gradient is often necessary to achieve adequate separation of the main peak (Nafcillin) from closely eluting impurities like Desmethyl Nafcillin, while also ensuring that any more strongly retained impurities are eluted in a reasonable time.
-
UV Detection at 224 nm: This wavelength is chosen as it corresponds to a UV absorbance maximum for the naphthyl chromophore present in both molecules, providing good sensitivity for detection. [9] The following diagram illustrates a typical HPLC workflow for impurity analysis.
Caption: A generalized workflow for the HPLC analysis of Nafcillin Sodium and its impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the unequivocal identification of impurities and for quantification at very low levels, LC-MS/MS is the method of choice. This technique provides a high degree of selectivity and sensitivity.
Experimental Protocol: A Representative LC-MS/MS Method
This protocol is a synthesized example based on common practices for the analysis of penicillins. [10][11]
-
Instrumentation:
-
LC-MS/MS system consisting of a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Liquid Chromatography Conditions:
-
Similar to the HPLC method described above, using a C18 column and a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry Conditions:
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Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode.
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Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for Nafcillin and Desmethyl Nafcillin.
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Nafcillin: The precursor ion will be the [M+H]+ or [M-H]- ion of Nafcillin, and a characteristic fragment ion will be monitored as the product ion.
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Desmethyl Nafcillin: The precursor ion will be the [M+H]+ or [M-H]- ion of Desmethyl Nafcillin, and a characteristic fragment ion will be monitored.
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-
Optimization: The collision energy and other MS parameters are optimized for each compound to achieve maximum sensitivity.
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-
Analysis and Data Interpretation:
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The high selectivity of MRM allows for the accurate quantification of Desmethyl Nafcillin even if it co-elutes with other components.
-
The identity of the impurity is confirmed by the presence of the specific precursor-product ion transition at the expected retention time.
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Trustworthiness of the Protocol: The use of MRM in LC-MS/MS provides a self-validating system. The detection of a specific precursor ion fragmenting to a specific product ion at a particular retention time provides a high degree of confidence in the identity of the analyte, minimizing the risk of false positives from matrix interferences.
Regulatory Perspective and Clinical Significance
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in active pharmaceutical ingredients and finished drug products. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidance on the qualification and control of impurities.
Given the lack of extensive safety and efficacy data for Desmethyl Nafcillin, its levels in Nafcillin Sodium must be controlled within strict limits as specified in the pharmacopeial monographs or in the drug product's marketing authorization. The presence of this impurity above the qualified level would necessitate further toxicological studies to assess its potential impact on patient safety. From a clinical standpoint, the primary significance of Desmethyl Nafcillin is as an indicator of the quality of the drug product. There is no evidence to suggest that it contributes to the therapeutic effect of Nafcillin, and its potential to cause adverse effects is unknown. Therefore, minimizing its presence is a key aspect of ensuring the overall quality and safety of Nafcillin therapy.
Conclusion
The differentiation of Nafcillin Sodium from its process-related impurity, Desmethyl Nafcillin Sodium Salt, is of paramount importance for ensuring the quality, safety, and efficacy of this vital antibiotic. While the structural difference is subtle—an ethoxy versus a methoxy group—the implications for manufacturing control and regulatory compliance are significant. The origin of Desmethyl Nafcillin as a process-related impurity highlights the need for rigorous control of starting materials. Robust analytical methods, particularly HPLC and LC-MS/MS, are essential for the accurate identification and quantification of this impurity. For researchers and drug development professionals, a thorough understanding of these differences is crucial for the development and manufacturing of high-quality Nafcillin Sodium products that meet the stringent standards required for patient care.
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